Cas no 212755-83-4 (2-(2-Pyridyl)malondialdehyde)
2-(2-Pyridyl)malondialdehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Pyridin-2-yl)malonaldehyde
- 2-(2-Pyridyl)malondialdehyde
- 2-(PYRIDIN-2-YL)MALONDIALDEHYDE
- 2-pyridin-2-ylpropanedial
- (Pyridin-2-yl)propane-1,3-dial
- 2-(2-pyridyl)propane-1,3-dial
- 2-(pyridin-2-yl)propanedial
- 2-pyridinylmalonaldehyde(SALTDATA: FREE)
- AC1MC700
- Ambpe2000367
- CTK8F0425
- MolPort-001-770-930
- AKOS006220962
- DA-08239
- 212755-83-4
- 2-(2-pyridyl)-malondialdehyde
- SB52361
- SCHEMBL225565
- PS-6266
- DTXSID60371940
- ZQMMLUFYTCOQTB-UHFFFAOYSA-N
- Propanedial, 2-pyridinyl-
- CS-0119959
- MFCD00216529
- 2-pyridinylmalonaldehyde
- W18671
-
- MDL: MFCD00216529
- Inchi: 1S/C8H7NO2/c10-5-7(6-11)8-3-1-2-4-9-8/h1-7H
- InChI Key: ZQMMLUFYTCOQTB-UHFFFAOYSA-N
- SMILES: O=CC(C=O)C1C=CC=CN=1
Computed Properties
- Exact Mass: 149.04800
- Monoisotopic Mass: 149.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0
- Topological Polar Surface Area: 47Ų
Experimental Properties
- Color/Form: Light yellow to orange powder
- Density: 1.2517 (rough estimate)
- Melting Point: 202-205°C
- Boiling Point: 270.21°C (rough estimate)
- Refractive Index: 1.5320 (estimate)
- PSA: 47.03000
- LogP: 0.56300
- Solubility: Not available
2-(2-Pyridyl)malondialdehyde Security Information
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
2-(2-Pyridyl)malondialdehyde Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Pyridyl)malondialdehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023402-250mg |
2-(2-Pyridyl)malondialdehyde |
212755-83-4 | 97% | 250mg |
£22.00 | 2022-03-01 | |
| Fluorochem | 023402-1g |
2-(2-Pyridyl)malondialdehyde |
212755-83-4 | 97% | 1g |
£24.00 | 2022-03-01 | |
| Fluorochem | 023402-5g |
2-(2-Pyridyl)malondialdehyde |
212755-83-4 | 97% | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 023402-10g |
2-(2-Pyridyl)malondialdehyde |
212755-83-4 | 97% | 10g |
£160.00 | 2022-03-01 | |
| Fluorochem | 023402-25g |
2-(2-Pyridyl)malondialdehyde |
212755-83-4 | 97% | 25g |
£355.00 | 2022-03-01 | |
| Alichem | A029189110-25g |
2-(Pyridin-2-yl)malonaldehyde |
212755-83-4 | 95% | 25g |
$554.00 | 2023-09-02 | |
| Chemenu | CM275484-25g |
2-(Pyridin-2-yl)malonaldehyde |
212755-83-4 | 95% | 25g |
$518 | 2021-08-18 | |
| abcr | AB245637-1 g |
2-(Pyridin-2-yl)malondialdehyde |
212755-83-4 | 1g |
€65.40 | 2022-03-25 | ||
| abcr | AB245637-5 g |
2-(Pyridin-2-yl)malondialdehyde |
212755-83-4 | 5g |
€167.50 | 2022-03-25 | ||
| abcr | AB245637-10 g |
2-(Pyridin-2-yl)malondialdehyde |
212755-83-4 | 10g |
€271.40 | 2022-03-25 |
2-(2-Pyridyl)malondialdehyde Suppliers
2-(2-Pyridyl)malondialdehyde Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(2-Pyridyl)malondialdehyde
2-(2-Pyridyl)malondialdehyde (CAS No. 212755-83-4): An Overview of Its Structure, Properties, and Applications in Chemical Biology and Medicinal Chemistry
2-(2-Pyridyl)malondialdehyde (CAS No. 212755-83-4) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, also known as pyridine-2-carbaldehyde acetaldehyde, is characterized by its unique molecular structure, which includes a pyridine ring and two aldehyde groups. The combination of these functional groups endows 2-(2-Pyridyl)malondialdehyde with a range of chemical properties that make it an attractive candidate for various applications.
The molecular formula of 2-(2-Pyridyl)malondialdehyde is C9H9NO2, and its molecular weight is approximately 163.17 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The presence of the pyridine ring and the aldehyde groups imparts polarity to the molecule, making it suitable for various chemical reactions and biological assays.
In recent years, 2-(2-Pyridyl)malondialdehyde has been extensively studied for its potential applications in drug discovery and development. One of the key areas of research has been its role as a building block in the synthesis of bioactive molecules. The aldehyde groups in the molecule can undergo various reactions, such as condensation with amines to form imines or Schiff bases, which are important intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 2-(2-Pyridyl)malondialdehyde in the development of novel antitumor agents. Researchers synthesized a series of pyridine-based derivatives using this compound as a starting material and evaluated their cytotoxic activities against various cancer cell lines. The results showed that several derivatives exhibited potent antitumor activity, with some compounds demonstrating selective toxicity towards cancer cells while sparing normal cells.
Beyond its use in drug discovery, 2-(2-Pyridyl)malondialdehyde has also been explored for its potential applications in chemical biology. The compound's ability to form Schiff bases with amino acids and peptides makes it a valuable tool for studying protein-protein interactions and post-translational modifications. For instance, a study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that 2-(2-Pyridyl)malondialdehyde-derived Schiff bases could be used to probe the binding sites of specific proteins, providing insights into their structural and functional properties.
In addition to its biological applications, 2-(2-Pyridyl)malondialdehyde has been investigated for its potential use in materials science. The compound's ability to form stable complexes with metal ions has led to its use in the synthesis of metal-organic frameworks (MOFs). These MOFs have shown promise in various applications, including gas storage, catalysis, and drug delivery. A recent study published in the Inorganic Chemistry Frontiers reported the synthesis of a MOF using 2-(2-Pyridyl)malondialdehyde-based ligands, which exhibited high porosity and excellent thermal stability.
The synthetic versatility of 2-(2-Pyridyl)malondialdehyde has also made it an attractive candidate for the development of fluorescent probes. The presence of the pyridine ring can enhance the fluorescence properties of molecules derived from this compound. A study published in the Tetrahedron Letters described the synthesis of a series of fluorescent probes based on 2-(2-Pyridyl)malondialdehyde, which were used to monitor cellular processes such as apoptosis and oxidative stress.
In conclusion, 2-(2-Pyridyl)malondialdehyde (CAS No. 212755-83-4) is a multifaceted compound with a wide range of applications in chemical biology, medicinal chemistry, materials science, and fluorescence imaging. Its unique molecular structure and chemical properties make it an invaluable tool for researchers working in these fields. As ongoing research continues to uncover new applications and potential uses for this compound, it is likely that its importance will only continue to grow.
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